molecular formula C13H18F2O3S B1628453 (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane CAS No. 864685-33-6

(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane

Cat. No.: B1628453
CAS No.: 864685-33-6
M. Wt: 292.34 g/mol
InChI Key: UMIDRBNFSLAOIU-UHFFFAOYSA-N
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Description

(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane is a chemical compound with the molecular formula C13H18F2O3S and a molecular weight of 292.34 g/mol It is characterized by the presence of a phenyl group substituted with a difluoromethylsulfane group and a diethoxyethoxy group

Preparation Methods

The synthesis of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-bromo-2,2-diethoxyethoxybenzene with difluoromethylthiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane undergoes various types of chemical reactions, including:

Scientific Research Applications

(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane involves its interaction with molecular targets through its functional groups. The difluoromethylsulfane group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl group provides a stable aromatic system that can engage in π-π interactions with other aromatic compounds .

Comparison with Similar Compounds

(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane can be compared with other similar compounds such as:

    (4-(2,2-Diethoxyethoxy)phenyl)methanesulfane: Lacks the difluoromethyl group, resulting in different chemical reactivity and applications.

    (4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s behavior in various applications.

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-4-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O3S/c1-3-16-12(17-4-2)9-18-10-5-7-11(8-6-10)19-13(14)15/h5-8,12-13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIDRBNFSLAOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)SC(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590148
Record name 1-(2,2-Diethoxyethoxy)-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-33-6
Record name 1-(2,2-Diethoxyethoxy)-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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